molecular formula C18H19NO3S B14207808 N-(2-Benzylidene-3-oxobutyl)-4-methylbenzene-1-sulfonamide CAS No. 736931-23-0

N-(2-Benzylidene-3-oxobutyl)-4-methylbenzene-1-sulfonamide

Cat. No.: B14207808
CAS No.: 736931-23-0
M. Wt: 329.4 g/mol
InChI Key: UXMBVVQFCDEIAQ-UHFFFAOYSA-N
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Description

N-(2-Benzylidene-3-oxobutyl)-4-methylbenzene-1-sulfonamide is a chemical compound with a complex structure that includes both benzylidene and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Benzylidene-3-oxobutyl)-4-methylbenzene-1-sulfonamide typically involves the reaction of 4-methylbenzenesulfonamide with an appropriate aldehyde and ketone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the benzylidene group. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purities. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-Benzylidene-3-oxobutyl)-4-methylbenzene-1-sulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce benzyl derivatives .

Scientific Research Applications

N-(2-Benzylidene-3-oxobutyl)-4-methylbenzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Benzylidene-3-oxobutyl)-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylidene group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The sulfonamide group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Benzylidene-3-oxobutyl)benzothioate
  • N-(2-Benzylidene-3-oxobutyl)benzamide
  • N-(2-Benzylidene-3-oxobutyl)benzenesulfonamide

Uniqueness

N-(2-Benzylidene-3-oxobutyl)-4-methylbenzene-1-sulfonamide is unique due to the presence of the 4-methyl group on the benzene ring, which can influence its chemical reactivity and biological activity. This structural feature can lead to differences in the compound’s interaction with molecular targets compared to similar compounds.

Properties

CAS No.

736931-23-0

Molecular Formula

C18H19NO3S

Molecular Weight

329.4 g/mol

IUPAC Name

N-(2-benzylidene-3-oxobutyl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C18H19NO3S/c1-14-8-10-18(11-9-14)23(21,22)19-13-17(15(2)20)12-16-6-4-3-5-7-16/h3-12,19H,13H2,1-2H3

InChI Key

UXMBVVQFCDEIAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(=CC2=CC=CC=C2)C(=O)C

Origin of Product

United States

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